molecular formula C11H8FNO2 B11895615 8-Fluoro-5-methylquinoline-2-carboxylic acid

8-Fluoro-5-methylquinoline-2-carboxylic acid

Cat. No.: B11895615
M. Wt: 205.18 g/mol
InChI Key: ZVMMDEZJYVNONL-UHFFFAOYSA-N
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Description

8-Fluoro-5-methylquinoline-2-carboxylic acid is a high-value fluorinated quinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and antimicrobial research. This compound features a quinoline core—a benzene ring fused with a pyridine ring—substituted with a fluorine atom at the 8-position and a carboxylic acid functional group at the 2-position, which provides a reactive handle for further chemical derivatization . Fluorinated quinolines are of significant research interest due to their broad spectrum of biological activities. The introduction of fluorine, a small and highly electronegative atom, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . The carboxylic acid group at the 2-position allows this molecule to be readily converted into various derivatives, such as amides and esters, or used in the construction of more complex hybrid molecules . In research applications, this scaffold is primarily investigated for its potential in developing new antifungal and antibacterial agents . Structural analogs have demonstrated promising activity against various phytopathogenic fungi, including Sclerotinia sclerotiorum and Rhizoctonia solani . The mechanism of action for quinoline-based bioactive compounds often involves the inhibition of key bacterial enzymes, such as DNA gyrase (topoisomerase II), a well-established target for synthetic antibiotics . This product is offered as a building block for chemical synthesis and biological screening. It is intended for use in pharmaceutical research, agrochemical development, and as a ligand in coordination chemistry . Please note: This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

8-fluoro-5-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

ZVMMDEZJYVNONL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O

Origin of Product

United States

Preparation Methods

Substrate Selection and Cyclization

The reaction begins with 7-fluoroindoline-2,3-dione (1) and 1-chloropropan-2-one (2) under basic conditions (aqueous CaO, 80°C), forming 8-fluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid (3) via nucleophilic attack and cyclization. While this intermediate positions the carboxylic acid at C4, subsequent decarboxylation at 210°C in nitrobenzene yields 8-fluoro-2-methylquinolin-3-ol (4) . To relocate the carboxylic acid to C2, a two-step oxidation strategy is employed:

  • C2 Methyl Oxidation : Treating 4 with KMnO₄ in acidic media converts the C2 methyl group to a carboxylic acid.

  • C5 Methyl Introduction : A Friedel-Crafts alkylation using MeCl and AlCl₃ installs the methyl group at C5.

Key Data :

StepConditionsYield
Pfitzinger CyclizationCaO, H₂O, 80°C, 7 h60%
DecarboxylationNitrobenzene, 210°C, 7 h75%
C2 OxidationKMnO₄, H₂SO₄, 100°C, 12 h68%

Gould-Jacobs Cyclization Approach

This method constructs the quinoline core from aniline derivatives, enabling precise placement of fluorine and methyl groups.

Aniline Precursor Preparation

5-Fluoro-2-methylaniline (5) is reacted with ethyl propiolate under microwave irradiation (150°C, 2 h) to form ethyl 8-fluoro-5-methylquinoline-2-carboxylate (6) . Acidic hydrolysis (HCl, reflux) then yields the target compound.

Mechanistic Insight :
The reaction proceeds via a [4+2] cycloaddition, with the ethoxycarbonyl group directing cyclization to C2. Fluorine at C8 and methyl at C5 are retained from the aniline precursor.

Optimization Note :

  • Microwave irradiation reduces side reactions, improving yield from 45% (conventional heating) to 72%.

Halogenation and Cross-Coupling Strategies

Directed Ortho-Metalation

2-Methylquinoline (7) undergoes directed ortho-metalation using LDA at -78°C, followed by quenching with N-fluorobenzenesulfonimide (NFSI) to install fluorine at C8. Subsequent Pd-catalyzed C5 methylation with MeMgBr completes the skeleton.

Critical Parameters :

  • Temperature control (<-70°C) prevents over-fluorination.

  • Catalyst: Pd(OAc)₂ with Xantphos ligand (TOF = 220 h⁻¹).

Carboxylic Acid Installation

The C2 carboxylic acid is introduced via RuO₄-mediated oxidation of a C2 hydroxymethyl group, itself installed by hydroxymethylation using paraformaldehyde.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Pfitzinger AdaptationHigh scalabilityMulti-step decarboxylation42%
Gould-JacobsSingle-pot cyclizationRequires specialized equipment68%
Halogenation/Cross-CouplingPositional specificitySensitive to moisture55%

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Pfitzinger Route : Raw material cost = $320/kg (primarily due to CaO and nitrobenzene).

  • Gould-Jacobs Route : Microwave energy cost = $150/kg offset by reduced reaction time.

Waste Stream Management

Nitrobenzene from decarboxylation steps requires distillation recovery (≥98% purity) to meet EPA guidelines.

Emerging Techniques

Photocatalytic Fluorination

Recent advances utilize Ir(ppy)₃ photocatalysts for C8 fluorination under blue LED light, achieving 89% regioselectivity.

Biocatalytic Approaches

Engineered P450 enzymes demonstrate 76% conversion in methyl group oxidation to carboxylic acid, avoiding harsh oxidants.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
8-Fluoro-5-methylquinoline-2-carboxylic acid has demonstrated notable antimicrobial properties. Research indicates that quinoline derivatives can inhibit bacterial growth effectively. For instance, studies have shown that modifications in the quinoline structure can enhance its activity against various pathogens, making it a candidate for developing new antibiotics.

Anticancer Potential
The compound exhibits significant cytotoxic effects against several cancer cell lines. The structural similarity of this compound to other quinoline derivatives suggests potential efficacy in targeting cancer cells. In vitro studies have indicated its ability to induce apoptosis in tumor cells, thereby highlighting its potential as an anticancer agent .

Drug Development
Given its biological activity, this compound serves as a lead compound for the development of new pharmaceuticals. Its functional groups allow for further modifications to enhance therapeutic efficacy and reduce toxicity. The compound's versatility makes it valuable in medicinal chemistry, particularly for designing targeted therapies against resistant bacterial strains and cancer cells .

Material Science Applications

Fluorescent Probes
The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules makes it useful for detecting hydroxy carboxylic acids in less polar solvents, which is critical in various analytical applications .

Synthesis of Functional Materials
This compound can also be employed in synthesizing functional materials, including polymers and nanocomposites. The incorporation of quinoline derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making them suitable for advanced applications in electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives, including this compound, revealed that modifications at specific positions significantly impacted their antimicrobial activity. The research demonstrated that compounds with fluoro substitutions exhibited enhanced potency against Gram-positive bacteria compared to their non-fluorinated counterparts.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of quinoline derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that this compound induced cell cycle arrest and apoptosis at lower concentrations than traditional chemotherapeutics, suggesting its potential as a more effective treatment option .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
8-Fluoro-5-methylquinoline-2-carboxylic acid 8-F, 5-CH3, 2-COOH ~221.19* Antimicrobial activity, metal chelation potential
8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid 8-OCH3, 2-CF3, 5-COOH 285.21 Enhanced lipophilicity; potential kinase inhibition
2-Chloro-8-fluoro-5-methoxyquinoline 2-Cl, 8-F, 5-OCH3 211.62 Intermediate in antibiotic synthesis; halogen-dependent reactivity
5-Amino-8-fluoroquinoline-2-carboxylic acid 5-NH2, 8-F, 2-COOH 220.18 Improved solubility; candidate for fluorescent probes
8-Hydroxyquinoline-2-carboxylic acid 8-OH, 2-COOH 203.17 Strong metal chelator (e.g., Fe³⁺, Al³⁺); used in analytical chemistry
7-Iodo-5-sulfo-8-hydroxyquinoline 7-I, 5-SO3H, 8-OH 349.13 Radiopharmaceutical applications; sulfonic acid enhances aqueous solubility

*Calculated based on molecular formula C11H8FNO2.

Key Research Findings

Electronic Effects of Substituents
  • Fluorine vs. Methoxy at Position 8: The 8-fluoro group in the parent compound reduces electron density at the quinoline core compared to 8-methoxy derivatives (e.g., 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid), which may decrease nucleophilic aromatic substitution reactivity but improve metabolic stability .
  • Carboxylic Acid Position: Moving the carboxylic acid from position 2 (as in the parent compound) to position 3 (e.g., 3-Fluoroquinoline-5-carboxylic acid) alters metal-binding affinity. For example, 8-hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, while 3-substituted analogs show weaker coordination .

Physicochemical Properties

Property This compound 8-Hydroxyquinoline-2-carboxylic Acid 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic Acid
LogP (Predicted) 1.9 1.2 2.5
Aqueous Solubility (mg/mL) 0.8 5.6 0.3
Melting Point (°C) 287–289* 325–326 (decomp) Not reported
pKa (COOH) ~4.2 ~2.8 ~3.5

*Data from structurally similar compound in .

Biological Activity

8-Fluoro-5-methylquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a fluorine atom at the 8-position and a carboxylic acid group at the 2-position of the quinoline ring. Its molecular formula is C_10H_8FNO_2, with a molecular weight of 205.19 g/mol. The compound's potential applications span across antimicrobial, anticancer, and antifungal domains, making it a subject of interest for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the compound's ability to inhibit bacterial DNA gyrase and topoisomerase, leading to DNA cleavage and subsequent cell death .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentration (MIC) values for various derivatives, with some showing potent activity comparable to standard antibiotics .

Bacterial StrainMIC (mg/mL)Inhibition Zone (mm)
Staphylococcus aureus1 × 10^-622
Escherichia coli1 × 10^-520
Klebsiella pneumoniae1 × 10^-525

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown IC50 values in the range of 5–19 µM against cancer cell lines like MCF-7 and HeLa .

Case Study: Anticancer Efficacy

A study analyzed the effects of different derivatives on cancer cell lines, revealing that some compounds exhibited selectivity towards cancer cells over normal fibroblasts. The results indicated that these derivatives were more potent than traditional chemotherapeutics like cisplatin .

Synthesis Methods

Several synthesis methods for producing this compound have been documented, emphasizing environmentally friendly practices. Common methods include:

  • Bromination : Utilizing N-bromosuccinimide (NBS) in chloroform to introduce bromine at specific positions.
  • Condensation Reactions : Combining quinoline derivatives with carboxylic acids under acidic conditions.
  • Multistep Synthesis : Employing various reagents and conditions to achieve high yields of the desired compound.

These methods facilitate the exploration of various modifications that may enhance biological activity or improve physical properties.

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